2-Phenylimidazole

概要

説明

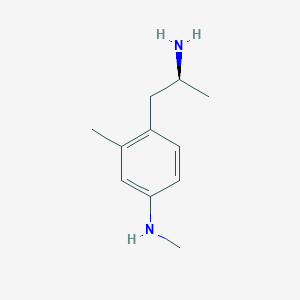

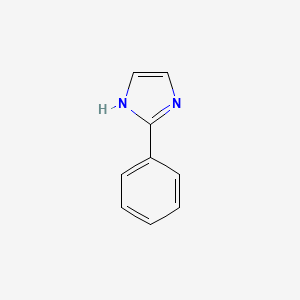

2-フェニル-1H-イミダゾールは、2位にフェニル基が置換されたイミダゾール環を特徴とする複素環式化合物です。イミダゾール類は、多様な生物学的および化学的特性で知られる化合物群です。フェニル基の存在は、化合物の安定性と反応性を高め、さまざまな科学および工業用途において貴重な分子となっています。

製造方法

合成経路と反応条件

2-フェニル-1H-イミダゾールの合成は、通常、アミドニトリルの環化を伴います。 一般的な方法の1つは、ニッケル触媒によるニトリルへの付加、それに続くプロト脱金属化、互変異性化、脱水環化です 。 反応条件は穏和であり、アリールハライドや芳香族複素環など、さまざまな官能基を組み込むことができます .

工業生産方法

2-フェニル-1H-イミダゾールの工業生産では、通常、同様の合成経路がより大規模に採用されています。連続フロー反応器と最適化された触媒の使用により、収率と効率を向上させることができます。このプロセスでは、通常、高純度の出発物質と反応条件の厳格な制御を使用して、一貫性と品質を確保します。

作用機序

2-フェニル-1H-イミダゾールの作用機序は、特定の分子標的や経路との相互作用を伴います。 たとえば、その抗菌活性は、細菌細胞膜を破壊し、必須酵素を阻害する能力に起因します 。 医学的な用途では、炎症性経路を調節し、さまざまなシグナル伝達機構を通じて癌細胞のアポトーシスを誘導することができます .

類似の化合物との比較

2-フェニル-1H-イミダゾールは、以下のような他のイミダゾール誘導体と比較することができます。

1H-イミダゾール、4,5-ジヒドロ-2-(フェニルメチル)-: 血管拡張作用で知られています.

2-フェニル置換ベンゾイミダゾール誘導体: これらの化合物は、抗がん作用や抗菌作用など、顕著な生物活性を示します.

2-フェニル-1H-イミダゾールの独自性は、その特定の置換パターンにあり、これは、さまざまな研究分野や産業において、この化合物を汎用性の高いものにする、独特の化学的および生物学的特性を与えています。

生化学分析

Biochemical Properties

2-Phenylimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The interaction between this compound and these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its usual substrate. Additionally, this compound can interact with proteins involved in signal transduction pathways, affecting their activity and downstream effects.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to affect mitochondrial function, influencing cellular energy metabolism and reactive oxygen species (ROS) production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role . For instance, its binding to cytochrome P450 enzymes results in inhibition, while interaction with certain kinases may lead to activation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity . Studies have demonstrated threshold effects, where a certain dosage level is required to observe significant biochemical or physiological changes. High doses of this compound have been associated with adverse effects such as hepatotoxicity, nephrotoxicity, and disruptions in normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, potentially affecting metabolic flux and metabolite levels. The interaction of this compound with enzymes such as monoamine oxidase and aldehyde dehydrogenase also highlights its role in the metabolism of neurotransmitters and other bioactive compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. It has been observed to localize in the cytoplasm, nucleus, and mitochondria . The presence of targeting signals or post-translational modifications can direct this compound to specific organelles or compartments, influencing its interactions with biomolecules and its overall biochemical effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1H-imidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of 2-Phenyl-1H-imidazole often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. The process typically involves the use of high-purity starting materials and stringent control of reaction conditions to ensure consistency and quality.

化学反応の分析

反応の種類

2-フェニル-1H-イミダゾールは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてイミダゾールN-オキシドを形成することができます。

還元: 還元反応は、イミダゾール環をイミダゾリンに変換することができます。

置換: 求電子置換反応は、フェニル環またはイミダゾール環にさまざまな置換基を導入することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。

還元: 水素化リチウムアルミニウム (LiAlH4) などの還元剤がよく使用されます。

置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬は、制御された条件下で使用されて選択的な置換を実現します。

主な生成物

これらの反応から生成される主な生成物には、置換イミダゾール、イミダゾールN-オキシド、イミダゾリンなどがあり、使用する反応条件や試薬によって異なります。

科学研究における用途

2-フェニル-1H-イミダゾールは、科学研究において幅広い用途があります。

科学的研究の応用

2-Phenyl-1H-imidazole has a wide range of applications in scientific research:

類似化合物との比較

2-Phenyl-1H-imidazole can be compared with other imidazole derivatives such as:

1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Known for its vasodilatory properties.

2-Phenyl substituted Benzimidazole derivatives: These compounds exhibit significant biological activities, including anticancer and antimicrobial properties.

The uniqueness of 2-Phenyl-1H-imidazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound in various fields of research and industry.

特性

IUPAC Name |

2-phenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUJYXPAKHMBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060968 | |

| Record name | 1H-Imidazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670-96-2 | |

| Record name | 2-Phenylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=670-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R2590HM4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Phenylimidazole?

A1: The molecular formula of this compound is C9H8N2, and its molecular weight is 144.17 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:* FT-IR: This technique identifies functional groups based on their characteristic vibrations. Key peaks for this compound include C-N stretching, C=O stretching (if a carbonyl group is present), and C-H stretching vibrations. [, , , , ] * 1H NMR and 13C NMR: These techniques provide detailed information about the hydrogen and carbon atoms within the molecule, respectively. Analysis of chemical shifts, coupling constants, and integration values helps determine the compound's structure and purity. [, , , , ]* Mass Spectrometry: This technique determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound. [, , ]* X-ray crystallography: This technique provides a three-dimensional structural representation of the molecule in its solid state. [, , ]

Q3: What is the thermal stability of this compound?

A3: Aromatic polyamides synthesized from diamines containing the this compound structure exhibit thermal stability up to 422°C under a nitrogen atmosphere. []

Q4: Has this compound been studied for corrosion inhibition?

A4: Yes, this compound has been investigated as a corrosion inhibitor for copper in chloride solutions. Electrochemical and surface analysis techniques confirmed its effectiveness in mitigating copper corrosion. [, ]

Q5: Can this compound be used at elevated temperatures?

A5: Studies indicate that incorporating this compound into organometallic complexes increases their temperature stability. [] Additionally, its use as a latent curing agent in epoxy resins suggests stability at elevated temperatures during the curing process. []

Q6: Have computational methods been employed to study this compound?

A6: Yes, ab initio calculations have been used to investigate the electronic structure of this compound derivatives and correlate these properties with their potential as corrosion inhibitors. Parameters such as HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, and global hardness were analyzed. []

Q7: How do structural modifications to the this compound scaffold affect its properties?

A7: * Position of the phenyl ring: Changing the phenyl ring from the 2-position to the 4-position on the imidazole ring impacts steric interactions and the molecule's overall conformation. []* N-substitution: Introducing different N-substituents on the imidazole ring significantly affects the catalytic activity of cyclometalated palladium complexes in Suzuki–Miyaura cross-coupling reactions. Larger N-substituents generally decrease catalytic activity due to steric hindrance. []* Phenyl ring substituents: Introducing electron-donating or electron-withdrawing groups on the phenyl ring can influence the electronic properties and reactivity of this compound derivatives. For example, a methoxy group enhances corrosion inhibition potential, while a chloro group increases the dipole moment. []

Q8: How does this compound interact with cytochrome P450 enzymes?

A8: this compound acts as an inhibitor of cytochrome P450 enzymes, specifically those like P450cam and P450d. It binds to the heme iron atom, forming an oxygen-bound low-spin complex, which prevents the enzyme from binding to its substrate and carrying out its catalytic function. [, , ]

Q9: How is this compound quantified in biological samples?

A9: this compound can be quantified in biological samples like plasma and saliva using reversed-phase paired-ion liquid chromatography with absorbance detection at 257 nm. This method involves extraction with methylene chloride and the use of an internal standard. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6-dimethyl-5,7-dihydro-1H-indol-4-one](/img/structure/B1217283.png)